Cas no 878074-29-4 (2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 2,4,6-trimethylbenzoate)
2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 2,4,6-trimethylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- [2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2,4,6-trimethylbenzoate
- Z25081984
- EN300-26683950
- 878074-29-4
- [(1-CYANO-1,2-DIMETHYLPROPYL)CARBAMOYL]METHYL 2,4,6-TRIMETHYLBENZOATE
- AKOS001217661
- AKOS016858695
- 2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 2,4,6-trimethylbenzoate
-
- Inchi: 1S/C18H24N2O3/c1-11(2)18(6,10-19)20-15(21)9-23-17(22)16-13(4)7-12(3)8-14(16)5/h7-8,11H,9H2,1-6H3,(H,20,21)
- InChI Key: UZQPWGTYEDSGRC-UHFFFAOYSA-N
- SMILES: C(OCC(NC(C#N)(C)C(C)C)=O)(=O)C1=C(C)C=C(C)C=C1C
Computed Properties
- Exact Mass: 316.17869263g/mol
- Monoisotopic Mass: 316.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 482
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 79.2Ų
Experimental Properties
- Density: 1.085±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 515.6±50.0 °C(Predicted)
- pka: 10.75±0.46(Predicted)
2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 2,4,6-trimethylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26683950-0.05g |
878074-29-4 | 90% | 0.05g |
$212.0 | 2023-09-12 |
2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 2,4,6-trimethylbenzoate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 2,4,6-trimethylbenzoate
Introduction to 2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 2,4,6-trimethylbenzoate (CAS No. 878074-29-4)
2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 2,4,6-trimethylbenzoate (CAS No. 878074-29-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of benzoic acid and features a unique combination of functional groups that contribute to its potential therapeutic applications.
The structure of 2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 2,4,6-trimethylbenzoate includes a cyano group, an amine group, and a carboxyl group, all of which are strategically positioned to influence its chemical and biological properties. The presence of these functional groups suggests that the compound may exhibit a range of activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Recent studies have focused on the potential of 2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 2,4,6-trimethylbenzoate as a lead compound for the development of new drugs. One notable area of research involves its anti-inflammatory effects. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This inhibition is believed to be mediated through the modulation of nuclear factor-kappa B (NF-κB) signaling pathways.
In addition to its anti-inflammatory properties, 2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 2,4,6-trimethylbenzoate has also been investigated for its analgesic effects. Preclinical studies in animal models have demonstrated that this compound can significantly reduce pain responses in both acute and chronic pain models. The mechanism of action appears to involve the activation of opioid receptors in the central nervous system.
The anti-cancer potential of 2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 2,4,6-trimethylbenzoate has also been explored. In vitro experiments using various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. The underlying mechanisms are thought to involve the induction of oxidative stress and the disruption of mitochondrial function.
To further understand the pharmacological profile of 2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 2,4,6-trimethylbenzoate, researchers have conducted pharmacokinetic studies. These studies have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The results indicate that it has favorable pharmacokinetic characteristics, including good oral bioavailability and a reasonable half-life in vivo.
The safety profile of 2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 2,4,6-trimethylbenzoate has also been evaluated in preclinical toxicity studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models.
In conclusion, 2-[(1-Cyano-1,2-dimethylpropyl)amino]-2-oxoethyl 2,4,6-trimethylbenzoate (CAS No. 878074-29-4) is a promising compound with a diverse range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more detailed insights into its mechanisms of action and clinical potential.
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